1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound. It is characterized by its multi-functional groups, which give it unique chemical properties and a wide range of applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 1,2,4-triazolo[4,3-b]pyridazine core, which is subsequently reacted with piperazine and 3-fluorobenzenesulfonyl chloride under controlled conditions. Key reaction conditions include precise temperature control and the use of suitable solvents to facilitate the reactions.
Industrial Production Methods: For industrial production, process optimization is crucial to maximize yield and purity. Advanced methodologies such as continuous flow synthesis can be employed to enhance reaction efficiency and scalability. Catalysts and automated systems may be used to ensure consistency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions including:
Oxidation: : This can occur at the piperazine or triazolopyridazine moieties under strong oxidizing conditions.
Reduction: : The compound can be reduced at the triazolopyridazine or the sulfonyl group.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place on the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or permanganate.
Reduction: : Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Bases like sodium hydride for nucleophilic substitutions, or Lewis acids for electrophilic substitutions.
Major Products Formed: The major products formed from these reactions depend on the reaction conditions and the specific functional groups involved. Substituted derivatives of the original compound or modified aromatic and heterocyclic rings are common products.
Scientific Research Applications
Chemistry: 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine serves as a versatile building block in organic synthesis for the creation of novel compounds.
Biology: In biological research, it may be utilized as a probe to study enzyme interactions or as a molecular scaffold in drug design due to its unique structure.
Medicine: Potential medical applications include its use in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it suitable for applications in material science and catalysis.
Mechanism of Action
1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine exerts its effects primarily through interaction with specific molecular targets. This may involve binding to enzyme active sites or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of specific enzyme functions or activation of receptor-mediated signal transduction pathways.
Comparison with Similar Compounds
Unique Features: The presence of multiple functional groups and the triazolo[4,3-b]pyridazin-6-yl core give it distinct properties compared to other compounds.
Similar Compounds
1-(3-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1-(3-methylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
These compounds share a similar core structure but differ in the substituents on the benzene sulfonyl group, which can significantly alter their chemical behavior and application.
Properties
IUPAC Name |
6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S/c16-12-2-1-3-13(10-12)25(23,24)21-8-6-20(7-9-21)15-5-4-14-18-17-11-22(14)19-15/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCMNLYUZCSASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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